(1,2,4-Oxadiazol-3-yl)methanamine
Overview
Description
(1,2,4-Oxadiazol-3-yl)methanamine is a heterocyclic compound containing an oxadiazole ring.
Scientific Research Applications
(1,2,4-Oxadiazol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Mode of Action
It’s worth noting that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Biochemical Pathways
It has been demonstrated that 1,3,4-oxadiazole derivatives can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .
Result of Action
It has been shown that many oxadiazole derivatives exhibit a range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Action Environment
It has been suggested that the azide group in some oxadiazole derivatives can control the melting point and increase the energy of the compound, which might suggest some environmental stability .
Future Directions
The future directions in the research of 1,2,4-oxadiazole derivatives include the design and synthesis of energetic compounds with azido groups, which can control the melting point and increase the energy of the compound . There is also a growing interest in heterocyclic systems of this nature, and new methods of obtaining complex structures containing oxadiazole rings are being sought .
Biochemical Analysis
Biochemical Properties
(1,2,4-Oxadiazol-3-yl)methanamine has been found to exhibit a broad spectrum of biological activities. For instance, 1,2,4-oxadiazole derivatives have been shown to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani
Cellular Effects
The cellular effects of this compound are not well-documented. It’s worth noting that 1,2,4-oxadiazole derivatives have been shown to have antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which could suggest potential effects on cellular processes .
Molecular Mechanism
1,2,4-oxadiazole derivatives have been shown to act as competitive inhibitors in certain biochemical reactions
Metabolic Pathways
1,2,4-oxadiazole derivatives have been shown to be involved in the kynurenine pathway, leading to the biosynthesis of xanthurenic acid from 3-hydroxykynurenine .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing (1,2,4-Oxadiazol-3-yl)methanamine. One common approach involves the cyclization of nitriles with nitrile oxides. Another method includes the acylation of amidoximes with carboxylic acids or their derivatives . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of the laboratory synthesis routes. These methods focus on scalability, cost-effectiveness, and environmental sustainability. For instance, one-pot synthesis techniques are employed to streamline the production process and reduce waste .
Chemical Reactions Analysis
Types of Reactions
(1,2,4-Oxadiazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features but different functional groups.
1,3,4-Oxadiazole: Another isomer with distinct chemical properties and applications.
1,2,5-Oxadiazole: Less common but still relevant in certain chemical contexts.
Uniqueness
(1,2,4-Oxadiazol-3-yl)methanamine is unique due to its specific functional group (methanamine) attached to the oxadiazole ring. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,2,4-oxadiazol-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-1-3-5-2-7-6-3/h2H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYVSDKZZNSXRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.